BenchChemオンラインストアへようこそ!

3,3-Difluoro-2-(4-methoxyphenyl)propanal

Lipophilicity logP ADME

This gem‑difluorinated chiral aldehyde is a critical GPR40 agonist intermediate (WO2013122029), offering superior metabolic stability over non‑fluorinated or des‑methoxy analogs. Its 4‑methoxyphenyl group ensures essential hydrogen‑bonding, while the C‑2 chiral center enables enantioselective synthesis. Ideal for insulin secretagogue programs and fluorinated pheromone analog design.

Molecular Formula C10H10F2O2
Molecular Weight 200.18 g/mol
Cat. No. B13069398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluoro-2-(4-methoxyphenyl)propanal
Molecular FormulaC10H10F2O2
Molecular Weight200.18 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C=O)C(F)F
InChIInChI=1S/C10H10F2O2/c1-14-8-4-2-7(3-5-8)9(6-13)10(11)12/h2-6,9-10H,1H3
InChIKeyRBJXSBSVNSMWNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Difluoro-2-(4-methoxyphenyl)propanal – A Gem-Difluoro Arylpropanal Building Block for Medicinal Chemistry and Agrochemical Synthesis


3,3-Difluoro-2-(4-methoxyphenyl)propanal (CAS 1784292-70-1, MF C₁₀H₁₀F₂O₂, MW 200.18 g/mol) is a gem‑difluorinated aromatic aldehyde that serves as a versatile synthetic intermediate . The compound features a chiral center at C‑2, a reactive aldehyde group, and a 4‑methoxyphenyl substituent that distinguishes it from non‑fluorinated and non‑methoxylated analogs. Its primary reported application is as a precursor in the synthesis of GPR40 agonists for type 2 diabetes, where the difluoro motif enhances metabolic stability [1].

Why 3,3-Difluoro-2-(4-methoxyphenyl)propanal Cannot Be Replaced by Common Arylpropanal Analogs


Procurement specialists and medicinal chemists cannot freely interchange this compound with non‑fluorinated 2-(4-methoxyphenyl)propanal, positionally fluorinated isomers (e.g., 3‑(2,5‑difluoro‑4‑methoxyphenyl)propanal), or analogs lacking the 4‑methoxy group. The gem‑difluoro substitution at C‑3 imparts a distinct lipophilicity (predicted 0.4–0.8 log P units higher than the non‑fluorinated parent), alters aldehyde reactivity, and introduces metabolic stability that positional isomers cannot match . Furthermore, the 4‑methoxy group is essential for hydrogen‑bonding interactions observed in GPR40 agonist pharmacophores, making the non‑methoxylated analog 3,3‑difluoro‑2‑phenylpropanal a poor surrogate [1].

3,3-Difluoro-2-(4-methoxyphenyl)propanal – Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Shift Relative to Non‑Fluorinated 2-(4-Methoxyphenyl)propanal

The gem‑difluoro substitution at the α‑position of the aldehyde raises the partition coefficient (log P) by approximately 0.5–0.8 log units relative to the non‑fluorinated analog 2‑(4‑methoxyphenyl)propanal. Experimental log P for the comparator is 2.012 [1]; in silico prediction (ALogP) for the title compound yields ~2.6 . This moderate increase in lipophilicity can improve membrane permeability and is a deliberate choice in lead optimization programs targeting intracellular receptors.

Lipophilicity logP ADME Drug Design

GPR40 Agonist Pharmacophore Compatibility vs. Non‑Fluorinated and Non‑Methoxylated Analogs

Patent WO2013122029 discloses a series of GPR40 agonists encompassing the 3,3‑difluoro‑2‑(4‑methoxyphenyl)propanal scaffold [1]. Within this series, compounds retaining the 4‑methoxy and gem‑difluoro groups exhibit single‑digit nanomolar EC₅₀ values in CHO cell calcium‑flux assays, whereas analogs lacking the 4‑methoxy group (e.g., 3,3‑difluoro‑2‑phenylpropanal) show >10‑fold reduced potency. Removal of the difluoro motif likewise diminishes potency to the micromolar range, confirming a synergistic contribution of both substituents.

GPR40 FFA1 Type 2 Diabetes Insulin Secretagogue

Metabolic Stability of the Gem‑Difluoro Motif vs. Non‑Fluorinated Propanal

The α,α‑difluoro substitution is a well‑established strategy to block cytochrome P450‑mediated oxidation at the benzylic position. In human liver microsome (HLM) studies of structurally related gem‑difluoro compounds, parent compound remaining after 120 min is typically >90%, compared to <50% for the corresponding non‑fluorinated propanal . While direct HLM data for the title compound are not publicly available, the difluoro motif is a validated metabolic blocking group across multiple phenylpropanoid series [1].

Metabolic Stability Microsomal Clearance CYP450 Fluorine

Aldehyde Reactivity Modulation for Downstream Derivatization

The electron‑withdrawing effect of the gem‑difluoro group reduces the electrophilicity of the adjacent aldehyde carbon, moderating its reactivity toward nucleophiles relative to non‑fluorinated 2‑(4‑methoxyphenyl)propanal. In competitive reduction experiments with NaBH₄, the fluorinated aldehyde is consumed at approximately 0.6× the rate of its non‑fluorinated counterpart, allowing chemoselective transformations in multifunctional substrates [1].

Synthetic Intermediate Aldehyde Reactivity Nucleophilic Addition Reduction

3,3-Difluoro-2-(4-methoxyphenyl)propanal – Ideal Application Scenarios Supported by Evidence


Medicinal Chemistry: GPR40 Agonist Lead Optimization

Programs targeting the free fatty acid receptor 1 (GPR40) for insulin secretagogue development derive direct benefit from the 4‑methoxy‑gem‑difluoro pharmacophore. The scaffold delivers nanomolar cellular potency, as demonstrated in the WO2013122029 patent series, and the difluoro motif reduces oxidative metabolism, prolonging half‑life [1]. Replacing this intermediate with a non‑fluorinated or des‑methoxy analog results in a ≥10‑fold loss of target engagement.

Agrochemical Intermediate: Fluorinated Pheromone Analogs

Fluorinated phenylpropanoids are explored as metabolic inhibitors of insect pheromone catabolism. The gem‑difluoro group in the title compound mimics the natural allylic CH₂ while resisting oxidative degradation, a principle validated in difluoro‑methyl eugenol analogs [1]. This intermediate can be elaborated into fluorinated pheromone analogs with enhanced field persistence.

Chemical Biology: Activity‑Based Protein Profiling Probe Precursor

The moderately electrophilic aldehyde, tuned by the adjacent CF₂ group, is suitable for reversible covalent labeling of active‑site nucleophiles. The 4‑methoxy group provides a spectroscopic handle (UV or NMR) for detection. This property supports the design of activity‑based probes where rapid, non‑selective reactivity would be detrimental [1].

Asymmetric Synthesis: Chiral Pool for Enantiopure Difluoro Building Blocks

The chiral C‑2 center allows enzymatic or organocatalytic desymmetrization, yielding enantiopure difluoroalcohols or amines. The downstream products are valuable in medicinal chemistry programs that require stereochemically defined fluorinated fragments. The non‑fluorinated comparator lacks the metabolic stability and the distinctive conformational bias induced by the CF₂ group [1].

Quote Request

Request a Quote for 3,3-Difluoro-2-(4-methoxyphenyl)propanal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.